1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene
Overview
Description
1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene is an organic compound with the molecular formula C10H12BrFO. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and isopropoxymethyl groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene can be synthesized through several methods. One common method involves the reaction of 4-bromobenzyl bromide with isopropyl alcohol in the presence of a base, followed by fluorination. The reaction conditions typically include:
Solvent: Anhydrous conditions using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Catalyst: Palladium-based catalysts are often used for the coupling reactions.
Temperature: The reactions are usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control over reaction parameters ensures high yield and purity of the compound. Industrial methods also emphasize safety and environmental considerations, such as minimizing waste and using greener solvents.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Reagents like sodium methoxide or potassium tert-butoxide are used in substitution reactions.
Catalysts: Palladium catalysts are frequently used in coupling reactions.
Solvents: Common solvents include THF, DMF, and dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Drug Discovery: The compound is employed in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene in chemical reactions involves the activation of the bromine and fluorine atoms, which can participate in various substitution and coupling reactions. The molecular targets and pathways depend on the specific reaction and the reagents used. For example, in Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl groups .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: Similar in structure but lacks the isopropoxymethyl group.
1-Bromo-2-fluoro-4-methoxybenzene: Contains a methoxy group instead of an isopropoxymethyl group.
1-Bromo-2,2,2-trifluoroethylbenzene: Contains a trifluoroethyl group instead of an isopropoxymethyl group.
Uniqueness
1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene is unique due to the presence of both bromine and fluorine atoms along with the isopropoxymethyl group. This combination of substituents provides distinct reactivity and makes it a valuable intermediate in organic synthesis and material science .
Properties
IUPAC Name |
1-bromo-4-fluoro-2-(propan-2-yloxymethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-7(2)13-6-8-5-9(12)3-4-10(8)11/h3-5,7H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAWMCYBOIIBIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=CC(=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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